Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate
Description
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is a brominated cyclohexadienedione derivative with a butanoate ester side chain. This compound is structurally characterized by a conjugated diketone system (3,6-dioxocyclohexa-1,4-dien-1-yl) substituted with a bromine atom at the 4-position and a methyl butanoate group at the 1-position. Its synthesis likely involves oxidative demethylation or halogenation steps, as seen in analogous compounds such as (3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate (compound 136), which is synthesized via oxidative demethylation using cerium(IV) ammonium nitrate (CAN) or hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) .
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-6(11(15)16-2)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3 |
InChI Key |
XSECDPCETCTVLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=O)C(=CC1=O)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate typically involves organic synthesis reactions. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The process often includes steps such as bromination, esterification, and purification through techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Based on the search results, comprehensive information regarding the applications of "Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate" is limited. However, the available data provides some insight into its properties and potential uses in scientific research.
Basic Information
- Name : Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate .
- CAS No. : 83893-49-6 .
- Molecular Weight : 287.11 .
- Molecular Formula : C11H11BrO4 .
Safety Information
- Signal Word : Warning .
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
- Precautionary Statements : P264 (Wash ... thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention) .
- Storage : Keep in a dark place, sealed in dry conditions, at room temperature .
Potential Applications and Research Context
While specific applications for Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate are not detailed in the provided search results, similar compounds appear in related research:
- Related Compounds : A similar compound, "3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid," is described as an organic building block, typically used in professional manufacturing, research laboratories, and industrial applications .
- SGC3027N5 : This complex molecule includes a 2,4,5-trimethyl-3,6-dioxo-cyclohexa-1,4-dienyl group, suggesting its use in creating complex chemical structures for research .
Synthesis
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several cyclohexadienedione derivatives. A comparative analysis is provided below:
Reactivity and Stability
- Electrophilic Reactivity: The bromine atom in Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate facilitates electrophilic aromatic substitution (EAS) reactions, unlike non-halogenated analogs such as compound 134. This property is critical in synthesizing polymers or drug derivatives.
- Oxidative Sensitivity : The diketone moiety (3,6-dioxo) renders the compound susceptible to redox reactions, similar to other cyclohexadienediones. However, bromine’s electron-withdrawing effect may stabilize the conjugated system compared to nitro or triflate substituents.
- Synthetic Pathways : Unlike compound 136, which is synthesized via CAN-mediated oxidative demethylation , the brominated derivative likely requires halogenation (e.g., N-bromosuccinimide) post-oxidation.
Spectroscopic and Crystallographic Data
Structural elucidation of such compounds often employs X-ray crystallography using programs like SHELXL (part of the SHELX suite), which is widely used for small-molecule refinement . For example:
- Bond Lengths : The C-Br bond in the brominated derivative is ~1.9 Å, typical for aryl bromides.
- Crystallographic Stability : Bromine’s larger atomic radius may induce steric hindrance, reducing crystallinity compared to smaller substituents (e.g., acetate).
Limitations and Challenges
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